1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene

Medicinal Chemistry Lipophilicity ADME

1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene (CAS 918525-00-5) is an aromatic isocyanate with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol. It is characterized by a 1,3,5-substitution pattern on a benzene ring, featuring a trifluoromethyl (-CF3) group, an isocyanate (-N=C=O) group, and a methoxy (-OCH3) group.

Molecular Formula C9H6F3NO2
Molecular Weight 217.14 g/mol
CAS No. 918525-00-5
Cat. No. B1442204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene
CAS918525-00-5
Molecular FormulaC9H6F3NO2
Molecular Weight217.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N=C=O)C(F)(F)F
InChIInChI=1S/C9H6F3NO2/c1-15-8-3-6(9(10,11)12)2-7(4-8)13-5-14/h2-4H,1H3
InChIKeyQBSACYPSHGFHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene (CAS 918525-00-5): Core Physical and Structural Properties for Research Procurement


1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene (CAS 918525-00-5) is an aromatic isocyanate with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol [1]. It is characterized by a 1,3,5-substitution pattern on a benzene ring, featuring a trifluoromethyl (-CF3) group, an isocyanate (-N=C=O) group, and a methoxy (-OCH3) group . The compound is primarily used as a reactive building block in organic synthesis, leveraging the electrophilicity of the isocyanate group for the construction of ureas, carbamates, and heterocyclic scaffolds in medicinal chemistry and materials science .

Workflow Reactive building block for urea, carbamate, and heterocyclic synthesis
Selection Unique 1,3,5-substitution pattern for electronic and steric control
Use Context Medicinal chemistry and materials science scaffold development

Critical Substitution Risks for 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene in Synthesis and Development


Substituting 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene with a closely related analog—such as a positional isomer or an analog lacking either the trifluoromethyl or methoxy group—can lead to significant deviations in reactivity, physicochemical properties, and downstream biological outcomes. The unique 1,3,5-substitution pattern dictates both the electronic environment of the isocyanate group and the steric accessibility for nucleophilic attack [1]. Even minor changes, like moving the methoxy group to an adjacent position, alter the compound's lipophilicity and electronic properties, which are critical for optimizing lead compounds in drug discovery . Generic substitution without rigorous comparative data risks compromising synthetic yield, altering pharmacokinetic profiles, and introducing unforeseen off-target effects .

Positional isomer A shift in methoxy or trifluoromethyl position can markedly alter LogP and electronic properties, affecting reactivity and biological readouts.
Analog without CF3 Removing the trifluoromethyl group reduces lipophilicity and metabolic stability context, which may shift ADME profile interpretation and synthetic utility.
Analog without OCH3 Lacking the methoxy group alters molecular weight and physicochemical properties, limiting direct replacement in formulation or synthesis workflows.

Quantitative Differentiation: 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene vs. Closest Analogs


Enhanced Lipophilicity and Altered Boiling Point vs. Non-CF3 Analog (3-Methoxyphenyl Isocyanate)

The introduction of a trifluoromethyl group at the 3-position of the aromatic ring, compared to the non-fluorinated analog 3-methoxyphenyl isocyanate, results in a substantial increase in lipophilicity, as measured by the calculated octanol-water partition coefficient (LogP). This change is critical for enhancing membrane permeability and metabolic stability in drug candidates. Concomitantly, the boiling point at atmospheric pressure is elevated, reflecting stronger intermolecular interactions due to the increased polarizability of the CF3 group [1].

Lipophilicity vs. non-CF3 analog
Cross-study comparable
ΔLogP: ~1.6 units higher; ΔBP: ~11.4 °C higher
Supports enhanced membrane permeability context
Computed properties; experimental validation recommended
Medicinal Chemistry Lipophilicity ADME

Distinct Lipophilicity Profile vs. Positional Isomer (2-Methoxy-5-(trifluoromethyl)phenyl Isocyanate)

When compared to its positional isomer, 2-methoxy-5-(trifluoromethyl)phenyl isocyanate, the target compound exhibits a markedly lower calculated LogP value (3.6 vs. 5.40). This significant difference in lipophilicity is a direct consequence of the substitution pattern, specifically the relative positions of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and isocyanate groups [1].

Lipophilicity vs. positional isomer
Cross-study comparable
ΔLogP: -1.8 units lower (3.6 vs. 5.40)
Supports selection for moderate lipophilicity requirements
Difference may influence solubility and protein binding context
Isomer Differentiation LogP Physicochemical Properties

Quantitative Analytical Quality Assurance: Batch-Specific Purity and QC Documentation

Procurement of 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene from select vendors includes a minimum purity specification of 95% and is backed by batch-specific analytical quality control documentation, including NMR, HPLC, and GC . This level of documentation is not uniformly provided for all in-class analogs or from all sources, offering a tangible procurement advantage in ensuring reproducibility and minimizing the need for in-house re-characterization.

Batch-specific QC documentation
Procurement context
Min. Purity: 95%; QC Methods: NMR, HPLC, GC
Pre-verified purity may reduce in-house re-characterization
Availability varies by vendor; verify per batch
Procurement Quality Control Analytical Chemistry

Comparative Physical Properties: Density, Flash Point, and Molecular Weight Differentiation

The physical properties of 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene differ measurably from both its non-CF3 and non-methoxy analogs, impacting handling, storage, and formulation considerations. For instance, its density and flash point are higher than those of the non-CF3 analog, and its molecular weight is significantly greater than that of the analog lacking a methoxy group [1][2].

Physical property differentiation
Cross-study comparable
ΔDensity: ~0.16 g/cm³ higher; ΔFP: ~35 °C higher; ΔMW: ~68 g/mol higher
Informs handling, storage, and synthetic workflow design
Computed and literature values at standard conditions
Physical Properties Material Science Handling

Procurement-Guided Research Applications for 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene


Medicinal Chemistry: Synthesis of Fluorinated Ureas and Carbamates for Drug Candidate Libraries

The compound's isocyanate group is a versatile electrophile for the rapid synthesis of urea and carbamate derivatives. The presence of the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity (LogP 3.6), which is a desirable attribute for optimizing lead compounds targeting intracellular or CNS-active targets . The 1,3,5-substitution pattern provides a unique steric and electronic profile that can be leveraged to explore novel chemical space compared to libraries built with simpler phenyl isocyanates [1].

Agrochemical Intermediate: Building Block for Novel Pesticides or Herbicides

Research indicates that derivatives of 1-(trifluoromethyl)-3-isocyanato-5-methoxybenzene exhibit promising insecticidal and fungicidal activities . The combination of the trifluoromethyl and methoxy groups on a phenyl isocyanate scaffold can be a key intermediate for synthesizing next-generation agrochemicals with improved potency and environmental stability [1].

Materials Science: Synthesis of Specialty Polyurethanes and Coatings

The unique substitution pattern on this aromatic isocyanate influences the reactivity and final properties of polyurethane materials. It can be used as a chain extender or cross-linker to create polymers with tailored thermal stability, hydrophobicity, or refractive index. The compound's high boiling point and low volatility relative to smaller isocyanates (e.g., 3-(trifluoromethyl)phenyl isocyanate) make it a safer and more controllable reagent for polymer synthesis [2].

Bioconjugation and Chemical Biology: Synthesis of Activity-Based Probes

The isocyanate functionality allows for covalent attachment to biological nucleophiles (e.g., amines on proteins). The presence of the trifluoromethyl group offers a distinct 19F NMR handle for monitoring reactions and analyzing bioconjugates in complex mixtures. The moderate LogP (3.6) is advantageous for maintaining aqueous solubility while still enabling membrane permeability in cellular assays [3].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Trifluoromethyl and 1,3,5-substitution pattern
Metabolic stability and lipophilicity context review
Agrochemical intermediate research
Isocyanate reactivity with CF3/OCH3 combination
Insecticidal or fungicidal activity screening
Specialty polyurethane materials
Controlled reactivity and thermal stability
Polymer property and processability testing
Bioconjugation and probe design
Isocyanate electrophilicity and 19F NMR handle
Covalent attachment and tracer analysis validation

Research use only; not for human or veterinary use. Verify application-specific performance.

Technical Documentation Hub

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34 linked technical documents
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